molecular formula C4H4BaO6 B1588208 Barium(2+);2,3-dihydroxybutanedioate CAS No. 5908-81-6

Barium(2+);2,3-dihydroxybutanedioate

Cat. No. B1588208
CAS RN: 5908-81-6
M. Wt: 285.4 g/mol
InChI Key: HQYOWPDUMCBSLQ-UHFFFAOYSA-L
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Description

Barium(2+);2,3-dihydroxybutanedioate, also known as barium oxalate, is a chemical compound that is commonly used in scientific research. It is a salt that is composed of barium ions and oxalate ions. Barium oxalate is a white crystalline substance that is insoluble in water and has a melting point of 400°C.

Scientific Research Applications

Applications in Materials Science and Ceramics

Barium titanate is widely recognized for its remarkable dielectric properties, making it a key material in the development of electrical and electronic devices. The polymerized complex method, utilizing a barium-titanium mixed-metal citric acid complex, has been employed to prepare barium titanate (BaTiO3) powders. This approach facilitates the formation of BaTiO3 with precise stoichiometry, essential for its application in capacitors and other electronic components (Arima, Kakihana, Nakamura, Yashima, & Yoshimura, 1996).

Moreover, the sol-gel synthesis of Ce-doped BaTiO3 has been explored, highlighting the potential of sol-gel methods in tailoring the properties of barium titanate for enhanced dielectric performance. This synthesis route offers a flexible platform for doping barium titanate with various elements to modify its electrical and optical properties for specific applications (Cernea, Monnereau, Llewellyn, Tortet, & Galassi, 2006).

Photonic and Optical Applications

Barium titanate's optoelectronic properties have been leveraged in photonics, where its strong second-order nonlinear response and high refractive index make it suitable for bioimaging and electro-optic applications. Innovations in barium titanate nanostructures and thin films have been instrumental in advancing photonic technologies, offering promising avenues for energy harvesting and biophotonics (Karvounis, Timpu, Vogler-Neuling, Savo, & Grange, 2020).

Environmental and Chemical Modifications

Research on barium compounds also includes studies on the environmental behavior and chemical modification abilities of barium titanate. For instance, hydroxylation of BaTiO3 nanoparticles using hydrogen peroxide has been investigated to improve their chemical modification ability. This treatment enhances the dispersion of BaTiO3 nanoparticles in organic solvents, facilitating their use in diverse chemical and environmental applications (Chang, Liao, Ciou, Lee, & Li, 2009).

Advanced Manufacturing Techniques

Innovative manufacturing techniques such as the synthesis of tetragonal barium titanate nanoparticles via alkoxide-hydroxide sol-precipitation have been developed. This method emphasizes the control of water addition to influence the crystal size and structure of BaTiO3 nanoparticles, which is crucial for applications in advanced ceramics and electronic devices (Yoon, Baik, Kim, Shin, & Kim, 2007).

Mechanism of Action

Target of Action

Barium(2+);2,3-dihydroxybutanedioate, also known as barium tartrate, is a compound that primarily targets transition metal ions in biochemical reactions . The compound’s interaction with these ions, particularly Co2+ ions, allows it to act as a catalyst in certain biochemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the transition metal ions. Specifically, Co2+ ions catalyze the oxidation of 2,3-dihydroxybutanedioate ions . This interaction results in changes in the biochemical reactions where these ions are involved.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the oxidation of 2,3-dihydroxybutanedioate ions . The compound’s interaction with Co2+ ions leads to the oxidation of 2,3-dihydroxybutanedioate ions to methanoate ions, carbon dioxide, and water . This affects the downstream effects of these biochemical pathways.

Pharmacokinetics

It is known that the compound is very slightly soluble in water , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s solubility could potentially affect its bioavailability in the body.

Result of Action

The result of the action of this compound is the catalysis of the oxidation of 2,3-dihydroxybutanedioate ions . This leads to the production of methanoate ions, carbon dioxide, and water . These products can have various molecular and cellular effects, depending on the specific biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its action and efficacy. Additionally, the presence of other ions in the environment, such as Co2+ ions, can influence the compound’s ability to act as a catalyst

properties

IUPAC Name

barium(2+);2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ba/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYOWPDUMCBSLQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974531
Record name Barium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5908-81-6
Record name Barium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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